molecular formula C9H12N2O7P2 B105804 Minodronic acid CAS No. 180064-38-4

Minodronic acid

Cat. No.: B105804
CAS No.: 180064-38-4
M. Wt: 322.15 g/mol
InChI Key: VMMKGHQPQIEGSQ-UHFFFAOYSA-N
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Description

Minodronic acid is a third-generation bisphosphonate drug primarily used for the treatment of osteoporosis. It is known for its high efficacy in inhibiting bone resorption, making it a valuable therapeutic agent in managing bone density and preventing fractures .

Mechanism of Action

Target of Action

Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .

Mode of Action

This compound acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, this compound disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .

Pharmacokinetics

It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of this compound reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of this compound by 55% and 72%, respectively .

Result of Action

The primary result of this compound’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .

Action Environment

The environment can influence the action of this compound. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of this compound, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals

Biochemical Analysis

Biochemical Properties

Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making this compound effective in the treatment of osteoporosis .

Cellular Effects

This compound has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, this compound prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been reported that this compound effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.

Metabolic Pathways

This compound is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .

Transport and Distribution

As a bisphosphonate, this compound has a high affinity for bone tissue, particularly areas of high bone turnover .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of minodronic acid involves several key steps:

Industrial Production Methods: The industrial production of this compound avoids the use of highly toxic reagents such as sodium cyanide or bromine. The reaction conditions are mild and controllable, making the process suitable for large-scale production. The steps are relatively short, and the yield is high, which reduces the overall cost .

Chemical Reactions Analysis

Minodronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using appropriate reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly involving the phosphonic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound .

Scientific Research Applications

Minodronic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048779
Record name Minodronic acid
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Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

180064-38-4, 155648-60-5
Record name Minodronic acid
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Record name Minodronic acid [INN]
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Record name Minodronic acid
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Record name Minodronic acid
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Record name Minodronate
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Record name MINODRONIC ACID
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Synthesis routes and methods

Procedure details

Imidazo[1,2-a]pyridin-3-yl acetic acid (46 gm), phosphorous acid (75 gm) and 1,4-Dioxane (900 mL) was taken in a four necked round bottom flask fitted with an addition funnel, mechanical stirrer, condenser and thermometer pocket and allowed to stir at 90-95° C. Phosphorus trichloride (130 gm) was then added to reaction mixture and allowed to heat at 90-95° C. The reaction mixture was cooled and distilled water (450 mL) was added to it. The reaction mixture was further heated to 90-95° C. It was then cooled and acetone (1400 mL) was added to it. The solution was further cooled to 0-5° C. and stirred for 4-5 hrs. The precipitated solid was filtered and dried under vacuum to give 44 gm of product.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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